Alosetron-13C,d3
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Overview
Description
Alosetron-13C,d3 is a labeled analogue of Alosetron, a potent and selective serotonin 5-HT3 receptor antagonist. This compound is primarily used in scientific research to study the metabolic pathways and pharmacokinetics of Alosetron. The labeling with carbon-13 and deuterium allows for precise tracking and analysis in various experimental settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alosetron-13C,d3 involves the incorporation of carbon-13 and deuterium into the Alosetron molecule. This process typically starts with the synthesis of the labeled precursors, followed by their incorporation into the Alosetron structure through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis of labeled precursors, followed by their incorporation into the final product. Quality control measures are implemented to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Alosetron-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and metabolic pathways.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the labeled isotopes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogues.
Scientific Research Applications
Alosetron-13C,d3 is widely used in scientific research for various applications:
Mechanism of Action
Alosetron-13C,d3 exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors. These receptors are ligand-gated ion channels extensively distributed on enteric neurons in the gastrointestinal tract. By blocking these receptors, this compound modulates serotonin-sensitive gastrointestinal processes, reducing symptoms of irritable bowel syndrome .
Comparison with Similar Compounds
Similar Compounds
Alosetron: The parent compound, used for the treatment of severe diarrhea-predominant irritable bowel syndrome in women.
Ondansetron: Another 5-HT3 receptor antagonist used to treat nausea and vomiting.
Granisetron: A 5-HT3 receptor antagonist used for similar indications as Ondansetron.
Uniqueness
Alosetron-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research settings. This labeling provides a significant advantage in studying the metabolic pathways and pharmacokinetics of Alosetron, offering insights that are not possible with the unlabeled compound .
Properties
Molecular Formula |
C17H18N4O |
---|---|
Molecular Weight |
298.36 g/mol |
IUPAC Name |
2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuterio(113C)methyl)-3,4-dihydropyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19)/i2+1D3 |
InChI Key |
JSWZEAMFRNKZNL-JVXUGDAPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.